molecular formula C24H28O9 B13860830 O-Methyl 15-Oxo 17-Hydro Gibberellin A3 Diacetate

O-Methyl 15-Oxo 17-Hydro Gibberellin A3 Diacetate

Cat. No.: B13860830
M. Wt: 460.5 g/mol
InChI Key: AADANNASBFDJBI-KPUWQIGSSA-N
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Description

O-Methyl15-Oxo17-HydroGibberellinA3Diacetate is a synthetic derivative of gibberellin, a class of plant hormones that regulate growth and influence various developmental processes. This compound is known for its role in promoting cell elongation and division, making it a valuable tool in agricultural and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Methyl15-Oxo17-HydroGibberellinA3Diacetate involves multiple steps, starting from gibberellic acid. The process typically includes methylation, oxidation, and acetylation reactions. Specific reagents and catalysts are used to achieve the desired modifications at each step. For instance, methylation can be achieved using methyl iodide in the presence of a base, while oxidation might involve reagents like potassium permanganate .

Industrial Production Methods

Industrial production of O-Methyl15-Oxo17-HydroGibberellinA3Diacetate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize human error .

Chemical Reactions Analysis

Types of Reactions

O-Methyl15-Oxo17-HydroGibberellinA3Diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of O-Methyl15-Oxo17-HydroGibberellinA3Diacetate can yield various ketones and aldehydes, while reduction can produce different alcohols .

Scientific Research Applications

O-Methyl15-Oxo17-HydroGibberellinA3Diacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-Methyl15-Oxo17-HydroGibberellinA3Diacetate involves its interaction with specific molecular targets in plants. It binds to gibberellin receptors, triggering a cascade of signaling events that lead to the activation of genes involved in cell elongation and division. This process is mediated by the DELLA proteins, which act as repressors of gibberellin signaling. The compound’s effects are modulated by its ability to influence the degradation of these repressors, thereby promoting growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Methyl15-Oxo17-HydroGibberellinA3Diacetate is unique due to its synthetic modifications, which enhance its stability and bioavailability compared to naturally occurring gibberellins. These modifications also allow for more precise control over its biological activity, making it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C24H28O9

Molecular Weight

460.5 g/mol

IUPAC Name

methyl (1R,2R,5S,6R,8R,9S,11S,12S)-5,12-diacetyloxy-6,11-dimethyl-7,16-dioxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate

InChI

InChI=1S/C24H28O9/c1-11-18(27)23-10-22(11,32-13(3)26)8-6-14(23)24-9-7-15(31-12(2)25)21(4,20(29)33-24)17(24)16(23)19(28)30-5/h7,9,11,14-17H,6,8,10H2,1-5H3/t11-,14+,15-,16+,17?,21+,22-,23+,24+/m0/s1

InChI Key

AADANNASBFDJBI-KPUWQIGSSA-N

Isomeric SMILES

C[C@H]1C(=O)[C@]23C[C@]1(CC[C@H]2[C@]45C=C[C@@H]([C@](C4[C@@H]3C(=O)OC)(C(=O)O5)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(=O)C23CC1(CCC2C45C=CC(C(C4C3C(=O)OC)(C(=O)O5)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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